molecular formula C10H5Br2FN2O B2612253 4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 221031-01-2

4,5-Dibromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2612253
Key on ui cas rn: 221031-01-2
M. Wt: 347.969
InChI Key: JIOQKOOSSQSBLJ-UHFFFAOYSA-N
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Patent
US06307047B1

Procedure details

Mucobromic acid (5.0 g, 19.4 mmol) dissolved in acetic acid (110 mL) was treated with 4-fluorophenyl hydrazine.HCl, and the heterogeneous mixture brought to reflux at a bath temperature of 115° C. for 15 hours. During the course of reaction, the mixture became a homogeneous deep red solution, and upon cooling to 23° C., a crystalline precipitate formed. The solution was poured into ice water (1000 mL) and stirred for 20 minutes. The yellow/brown crystals were filtered off, washed with additional cold water, and dried in vacuo to provide 5.8 g (86%) of product. (J. Het. Chem., 1993, 30, 1501; Heterocycles 1985, 23,2603) 1H NMR (300 MHz, DMSO-d6) δ 7.31-7.41 (m, 2H), 7.57-7.57-7.64 (m, 2H), 8.29 (s, 1H). MS (DCI+) m/z 347 (Br79Br79 M+H)+, m/z 349 (Br79Br81 M+H)+, m/z 364 (Br79Br79 M+NH4)+, and m/z 366 (Br79Br81 M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)/[C:2](=[C:4](\[CH:6]=[O:7])/[Br:5])/[Br:3].[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][NH2:18])=[CH:13][CH:12]=1.Cl>C(O)(=O)C>[F:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]2[C:6](=[O:7])[C:4]([Br:5])=[C:2]([Br:3])[CH:1]=[N:18]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(/C(/Br)=C(/Br)\C=O)(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the course of reaction
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to 23° C.
CUSTOM
Type
CUSTOM
Details
a crystalline precipitate formed
FILTRATION
Type
FILTRATION
Details
The yellow/brown crystals were filtered off
WASH
Type
WASH
Details
washed with additional cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC(=C(C1=O)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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